1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride
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Overview
Description
1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride is a chemical compound with a molecular weight of 221.13 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Functionalization: The indole nucleus is then functionalized to introduce the methanamine group at the 4-position.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to various receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
CAS No. |
2567495-45-6 |
---|---|
Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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